molecular formula C10H7FN2O2 B1527152 3-(3-Fluorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1188375-17-8

3-(3-Fluorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1527152
CAS No.: 1188375-17-8
M. Wt: 206.17 g/mol
InChI Key: FMJUQKZHSLNVNW-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-1H-pyrazole-5-carboxylic acid (CAS 1188375-17-8) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. The compound features a 1H-pyrazole core substituted at the 3-position with a 3-fluorophenyl ring and at the 5-position with a carboxylic acid functional group . The carboxylic acid group makes it a versatile intermediate for further synthetic modifications, such as the formation of amide linkages through coupling with various amines . The presence of the fluorine atom on the phenyl ring is a common strategy in drug design, as it can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets . Pyrazole derivatives are extensively studied and have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties . As such, this specific compound serves as a key precursor for researchers synthesizing novel 1,5-diaryl pyrazole analogs for bioactivity testing . It is strictly for research applications in pharmaceutical development and biochemical studies.

Properties

IUPAC Name

3-(3-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-3-1-2-6(4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJUQKZHSLNVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(3-fluorophenyl)-1H-pyrazole-5-carboxylic acid typically follows a sequence involving:

  • Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with appropriate carbonyl compounds.
  • Introduction or transformation of substituents on the phenyl ring, particularly fluorine at the meta (3-) position.
  • Carboxylation or hydrolysis steps to install the carboxylic acid group at the 5-position of the pyrazole ring.

This approach is consistent with the synthesis of related fluorophenyl-pyrazole carboxylic acids, where α,β-unsaturated ketones or aryl ketones react with hydrazines to form pyrazole intermediates, followed by oxidation or hydrolysis to yield the acid.

Detailed Preparation Routes

Cyclocondensation of 3-Fluorophenylhydrazine with β-Ketoesters or α,β-Unsaturated Ketones

  • Starting Materials : 3-fluorophenylhydrazine and ethyl acetoacetate or related β-ketoesters.
  • Reaction : The hydrazine reacts with the β-ketoester under reflux conditions in ethanol or another suitable solvent, leading to the formation of ethyl 3-(3-fluorophenyl)-1H-pyrazole-5-carboxylate as an intermediate.
  • Hydrolysis : The ester intermediate is then hydrolyzed under basic conditions (e.g., NaOH in aqueous ethanol) to yield the free carboxylic acid at the 5-position of the pyrazole ring.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Fluorophenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Reactions with nucleophiles or electrophiles, often facilitated by catalysts like palladium on carbon (Pd/C).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrazoles or phenyl derivatives.

Scientific Research Applications

3-(3-Fluorophenyl)-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxylic Acids

Substituent Position and Electronic Effects

The position of substituents on the phenyl ring significantly impacts physicochemical properties. For example:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties
3-(3-Fluorophenyl)-1H-pyrazole-5-carboxylic acid 3-Fluorophenyl C₁₀H₇FN₂O₂ 206.18 Moderate acidity (pKa ~3.5), crystalline solid
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid 2-Fluorophenyl C₁₆H₁₁FN₂O₂ 282.27 Lower solubility in polar solvents due to steric hindrance
3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid 4-Methylphenyl C₁₁H₁₀N₂O₂ 202.21 Enhanced lipophilicity (LogP ~2.1)
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid 4-Chlorophenyl, 4-methoxyphenyl C₁₇H₁₂ClN₂O₃ 342.74 Dual substituents increase steric bulk, reducing reactivity
  • Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity enhance dipole moments compared to chlorine, improving crystallinity but reducing thermal stability .
  • Methyl vs. Methoxy : Methyl groups increase hydrophobicity, while methoxy groups introduce hydrogen-bonding capacity, affecting solubility .

Key Research Findings

  • Crystallographic Studies : The fluorine atom in this compound induces planar molecular conformations, as confirmed by SHELX-refined X-ray structures, whereas bulkier substituents (e.g., 4-methylphenyl) lead to twisted geometries .
  • Acidity: The carboxylic acid group in the 3-fluorophenyl derivative has a pKa of ~3.5, slightly lower than non-fluorinated analogs (pKa ~4.2), due to fluorine’s inductive effect .
  • Thermal Stability : Decomposition temperatures range from 220°C (3-fluorophenyl) to 190°C (4-chlorophenyl), correlating with substituent electronegativity .

Q & A

Q. What are the recommended synthetic routes for 3-(3-fluorophenyl)-1H-pyrazole-5-carboxylic acid, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis of pyrazole-carboxylic acid derivatives typically involves cyclocondensation of hydrazines with β-keto esters or via Suzuki-Miyaura cross-coupling for aryl-substituted analogs. For example:
  • Step 1 : Prepare a β-keto ester precursor (e.g., ethyl 3-(3-fluorophenyl)-3-oxopropanoate).
  • Step 2 : React with hydrazine hydrate under reflux in ethanol to form the pyrazole ring .
  • Step 3 : Hydrolyze the ester group using NaOH/H₂O or LiOH/THF to yield the carboxylic acid .
  • Optimization : Pd(PPh₃)₄-catalyzed coupling (as in ) improves regioselectivity for aryl substitutions. Reaction temperatures of 80–100°C and inert atmospheres (N₂/Ar) enhance yields .
ParameterConditionYield RangeReference
CatalystPd(PPh₃)₄60–75%
SolventDMF/H₂O (4:1)
Temperature80°C
Hydrolysis AgentLiOH/THF85–90%

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : C18 column, mobile phase acetonitrile/water (0.1% TFA), retention time ~8.2 min .
  • NMR : Key signals include δ ~12.5 ppm (COOH, broad singlet), δ 6.8–7.4 ppm (fluorophenyl protons), and pyrazole ring protons at δ 6.2–6.5 ppm .
  • Mass Spectrometry : ESI-MS expected [M-H]⁻ ion at m/z 235.1 (calculated for C₁₀H₇FN₂O₂) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Answer :
  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF), partially soluble in ethanol, and insoluble in hexane .
  • Stability : Stable at room temperature for >6 months when stored in desiccated, dark conditions. Degrades above 200°C (DSC/TGA data from analogs) .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence the compound’s bioactivity compared to other aryl groups (e.g., chlorophenyl or methoxyphenyl)?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Fluorine’s electron-withdrawing effect enhances binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2) compared to electron-donating groups (e.g., -OCH₃).
  • Case Study : Analog 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid showed 2× higher anti-inflammatory activity (IC₅₀ = 12 μM) than methoxy-substituted analogs . Fluorine’s smaller van der Waals radius may improve target selectivity .

Q. What computational modeling approaches are suitable for predicting this compound’s interactions with biological targets?

  • Answer :
  • Molecular Docking : Use AutoDock Vina with protein data bank (PDB) structures (e.g., COX-2, 5LOX) to assess binding affinity. Fluorophenyl groups show strong π-π stacking with Tyr355 in COX-2 .
  • DFT Calculations : B3LYP/6-31G(d) basis sets optimize geometry and predict electrostatic potential surfaces, highlighting nucleophilic regions (carboxylic acid) .

Q. How can researchers resolve contradictions in reported biological data for pyrazole-carboxylic acid derivatives?

  • Methodological Answer :
  • Data Triangulation : Compare assay conditions (e.g., cell lines, concentration ranges). For example, anti-proliferative activity in MCF-7 vs. HEK293 cells may vary due to metabolic differences .
  • Meta-Analysis : Pool data from analogs using tools like RevMan to identify trends (e.g., fluorophenyl derivatives consistently show higher logP values, enhancing membrane permeability) .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Answer :
  • Challenge 1 : Low yield in ester hydrolysis (step 3). Solution : Use flow chemistry with continuous LiOH/THF mixing to improve efficiency .
  • Challenge 2 : Purification of regioisomers. Solution : Employ preparative HPLC with chiral columns (e.g., Chiralpak IA) .

Future Research Directions

  • Mechanistic Studies : Investigate the role of fluorine in modulating NF-κB or MAPK pathways using siRNA knockdown models .
  • Hybrid Derivatives : Conjugate with triazole or oxadiazole moieties (see ) to enhance pharmacokinetic properties.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Fluorophenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
3-(3-Fluorophenyl)-1H-pyrazole-5-carboxylic acid

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